

# A Comparative Guide to Sulfoximine and Sulfone Bioisosteres in Drug Discovery

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## Compound of Interest

Compound Name: *S,S*-Dimethyl sulfoximine

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In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric transformations, the substitution of a sulfone moiety with a sulfoximine has emerged as a particularly fruitful strategy for enhancing the pharmacological properties of drug candidates. This guide provides a comprehensive, data-driven comparison of sulfoximine and sulfone bioisosteres, offering insights into their relative performance and the experimental methodologies used for their evaluation.

## Introduction to Sulfoximines and Sulfones

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms ( $R-S(=O)_2-R'$ ), is a common functional group in a multitude of marketed drugs due to its metabolic stability and ability to act as a hydrogen bond acceptor.<sup>[1]</sup> However, its high polarity can sometimes lead to poor solubility and limited ability for further structural modification.

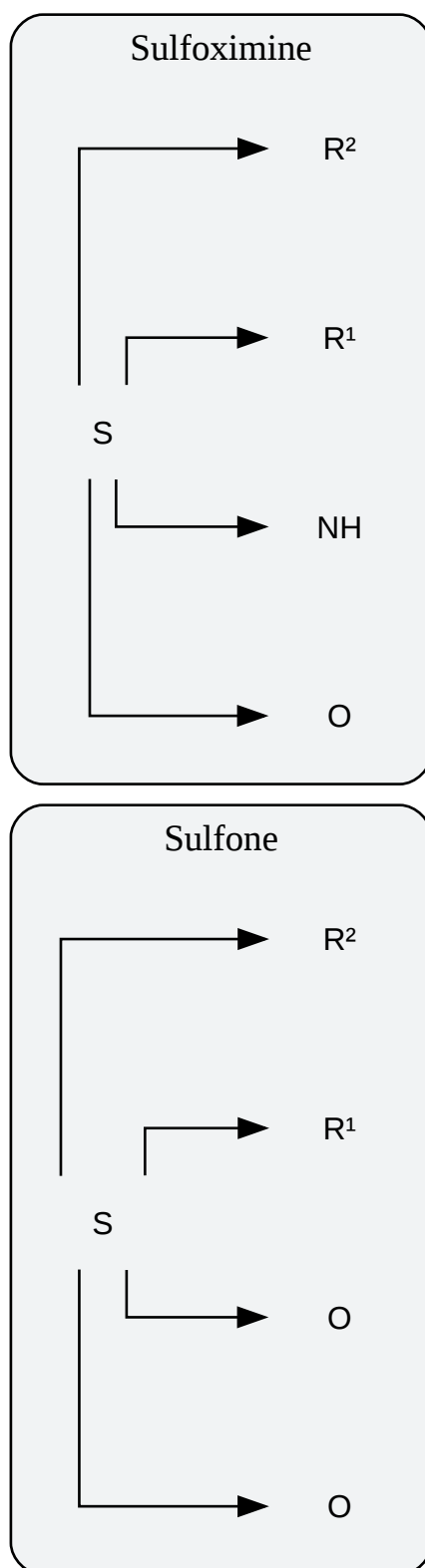
The sulfoximine moiety,  $R-S(=O)(=NH)-R'$ , is a close structural analog of the sulfone, where one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change introduces a range of beneficial properties. Sulfoximines are three-dimensional, chiral structures that can act as both hydrogen bond donors (via the N-H) and acceptors (via the oxygen and nitrogen atoms).<sup>[2][3]</sup> This added hydrogen bonding capability, along with their generally increased polarity, can lead to improved aqueous solubility.<sup>[4][5]</sup> Furthermore, the

nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of a compound's physicochemical and pharmacokinetic properties.<sup>[5]</sup>

This guide will delve into a case study of a Cyclin-Dependent Kinase 9 (CDK9) inhibitor program from Bayer AG, which exemplifies the successful application of a sulfone-to-sulfoximine bioisosteric switch. We will present a side-by-side comparison of a lead compound featuring a sulfonamide (a close relative of the sulfone) and the optimized clinical candidate bearing a sulfoximine.

## Structural and Physicochemical Comparison

The fundamental structural difference between a sulfone and an NH-sulfoximine is the replacement of one oxygen atom with an imino group. This introduces a chiral center at the sulfur atom and provides a site for hydrogen bond donation.



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**Figure 1.** Structural comparison of sulfone and sulfoximine moieties.

## Data Presentation: A Case Study of CDK9 Inhibitors

The following tables summarize the quantitative data from the development of the selective CDK9 inhibitor, atuvaciclib (BAY 1143572), which features a sulfoximine moiety. The data is compared with its sulfonamide lead compound, BAY-958, highlighting the impact of the bioisosteric replacement.

Table 1: Comparative Physicochemical and In Vitro ADME Properties

Property	BAY-958 (Sulfonamide)	Atuvaciclib (Sulfoximine)
Aqueous Solubility (pH 6.5)	11 mg/L	479 mg/L
Caco-2 Permeability (Papp A → B)	22 nm/s	35 nm/s
Efflux Ratio	15	6
Blood/Plasma Partitioning (Rat)	~3:1	~1:1

Table 2: Comparative Biological Activity

Target	BAY-958 (Sulfonamide) IC <sub>50</sub> [nM]	Atuvaciclib (Sulfoximine) IC <sub>50</sub> [nM]
CDK9/CycT1	11	13
CDK2/CycE	1078	1300
HeLa Cell Proliferation	1000	920
MOLM-13 Cell Proliferation	280	310

Table 3: Comparative In Vivo Pharmacokinetics in Rats

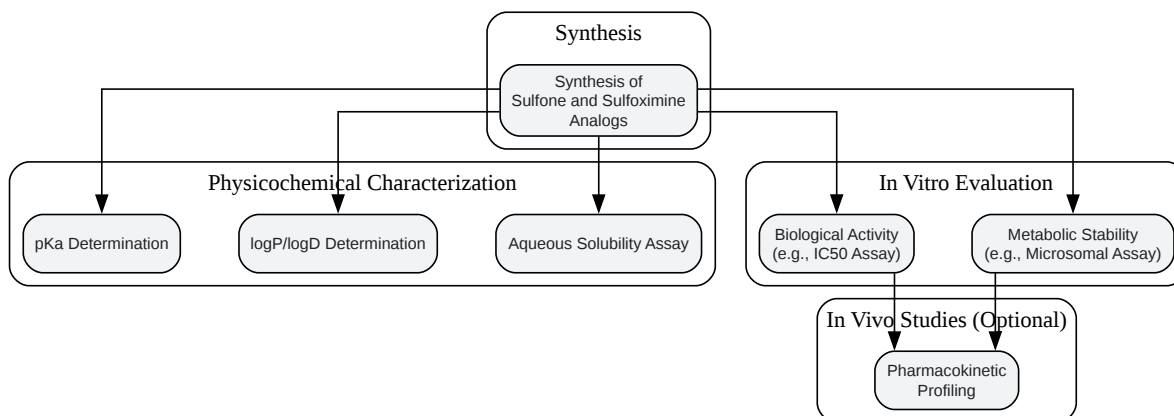
Parameter	BAY-958 (Sulfonamide)	Atuveciclib (Sulfoximine)
Blood Clearance (CLb)	0.5 L/h/kg	1.1 L/h/kg
Volume of Distribution (Vss)	1.4 L/kg	1.0 L/kg
Half-life ( $t_{1/2}$ )	0.7 h	0.6 h
Oral Bioavailability (F)	10%	54%

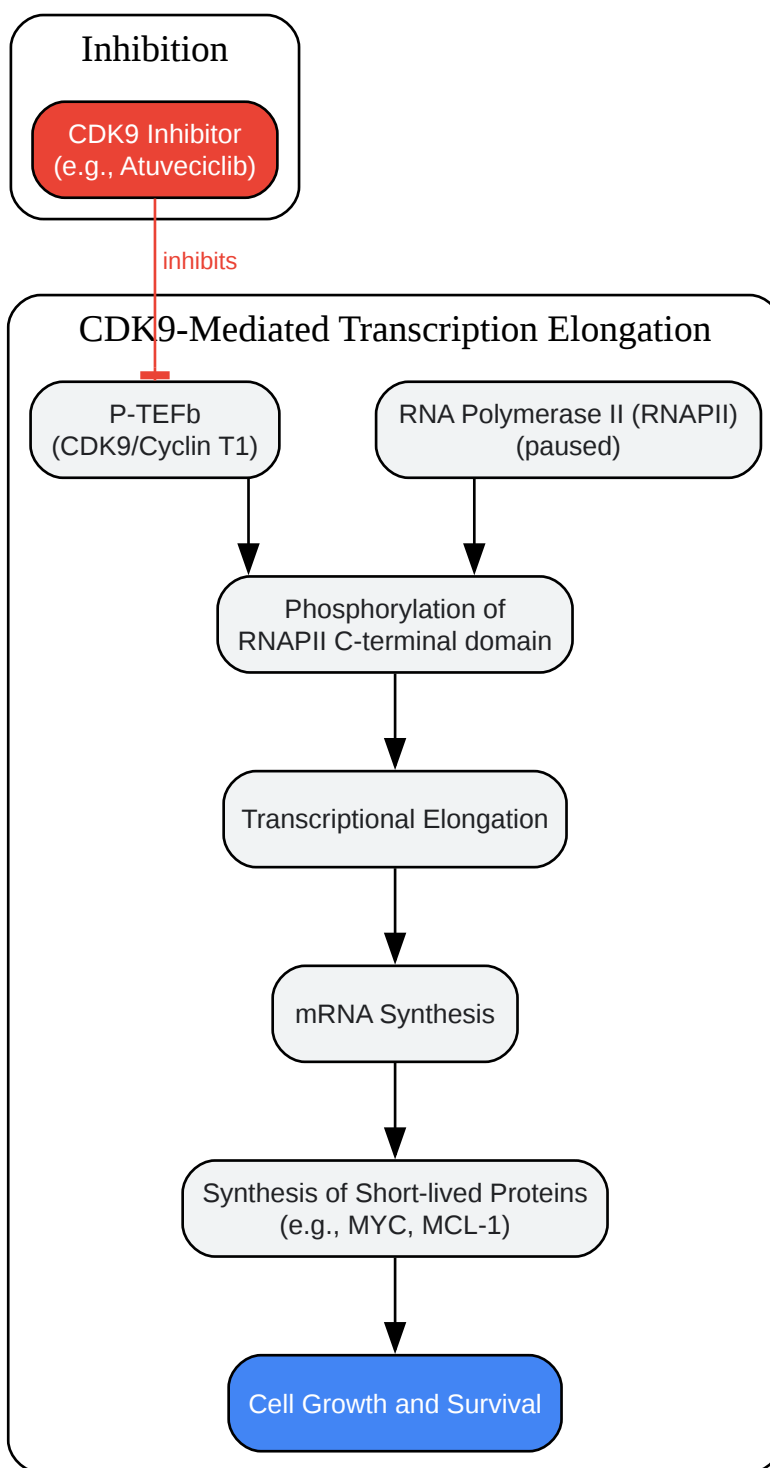
The data clearly demonstrates that the replacement of the sulfonamide with a sulfoximine in this series led to a dramatic improvement in aqueous solubility and a significant increase in oral bioavailability, while maintaining potent and selective inhibition of CDK9.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sulfoximine and sulfone bioisosteres.

## General Experimental Workflow for Bioisostere Comparison





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